2,6-Dimethyl-4-(piperidin-4-yl)morpholine dihydrochloride
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Overview
Description
2,6-Dimethyl-4-(piperidin-4-yl)morpholine dihydrochloride is a chemical compound with the molecular formula C11H24Cl2N2O. It is a derivative of morpholine and piperidine, two well-known heterocyclic compounds. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(piperidin-4-yl)morpholine dihydrochloride typically involves the reaction of 2,6-dimethylmorpholine with piperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the dihydrochloride salt of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the efficient conversion of starting materials to the desired compound .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(piperidin-4-yl)morpholine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or morpholine ring can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the morpholine or piperidine rings.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Dimethyl-4-(piperidin-4-yl)morpholine dihydrochloride is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(piperidin-4-yl)morpholine dihydrochloride involves binding to specific molecular targets. For instance, it has been found to bind to ctDNA via intercalation, which can affect the transcription and replication processes of the DNA . This binding mechanism is crucial for its applications in medicinal chemistry and drug development.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine
- 2,6-Dimethyl-4-(4-piperidinyl)morpholine hydrochloride
Uniqueness
2,6-Dimethyl-4-(piperidin-4-yl)morpholine dihydrochloride is unique due to its specific structural features that allow it to interact with a variety of biological targets. Its dual functionality, derived from both the morpholine and piperidine rings, provides it with a versatile chemical reactivity profile, making it valuable in diverse research fields .
Properties
CAS No. |
1181457-91-9 |
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Molecular Formula |
C11H23ClN2O |
Molecular Weight |
234.76 g/mol |
IUPAC Name |
2,6-dimethyl-4-piperidin-4-ylmorpholine;hydrochloride |
InChI |
InChI=1S/C11H22N2O.ClH/c1-9-7-13(8-10(2)14-9)11-3-5-12-6-4-11;/h9-12H,3-8H2,1-2H3;1H |
InChI Key |
AEFOZQZUQQULBJ-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)C2CCNCC2.Cl.Cl |
Canonical SMILES |
CC1CN(CC(O1)C)C2CCNCC2.Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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